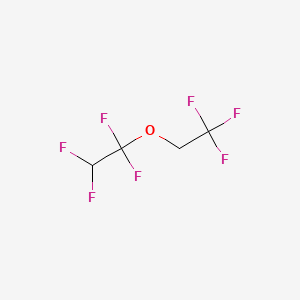

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFAKBLLXGZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HCF2OCH2CF3, C4H3F7O | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074786 | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-78-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Synonyms: HFE-347, T-7100

CAS Number: 406-78-0

Molecular Formula: C₄H₃F₇O

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, commonly known as HFE-347, is a hydrofluoroether (HFE) prized for its unique combination of properties, making it a versatile compound in various high-tech industries.[1] As a colorless and transparent liquid with a slight ether-like odor, it is distinguished by its non-flammable nature, low toxicity, and environmental compatibility, characterized by a zero Ozone Depletion Potential (ODP).[1][2] This document provides a comprehensive overview of its key physicochemical properties, supported by available data and general experimental methodologies. Its primary applications include use as an environmentally friendly solvent, a cleaning and drying agent, and a heat transfer fluid, particularly in the electronics and semiconductor industries.[2][3][4]

Core Physicochemical Properties

The defining characteristics of HFE-347 are summarized below. This data is critical for modeling its behavior in various applications, from solvent systems to thermal management.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative physicochemical properties of HFE-347, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Units | Conditions |

| Molecular Weight | 200.05 - 200.06 | g/mol | |

| Boiling Point | 56 - 56.7 | °C | @ 760 mmHg |

| Melting Point / Pour Point | -91 to -94 | °C | |

| Density | 1.47 - 1.49 | g/mL | @ 25 °C |

| Refractive Index | 1.276 | @ 20 °C | |

| Vapor Pressure | 237 | mmHg | @ 25 °C |

| Surface Tension | 16.4 | dyne/cm | @ 25 °C |

| Viscosity | 0.44 - 0.677 | cP / cSt | @ 23-25 °C |

| Latent Heat of Vaporization | 163 | kJ/kg | @ 39 °C |

Data compiled from sources:[1][2][3][4][5][6][7]

Table 2: Environmental and Safety Properties

| Property | Value | Notes |

| Flash Point | None | Non-flammable[1][3] |

| Ozone Depletion Potential (ODP) | 0 | [1][2] |

| Global Warming Potential (GWP) | 540 - 580 | 100-year ITH, relative to CO₂[1][4] |

| Volatile Organic Compound (VOC) Status | VOC Exempt | Meets new national standards for VOC[1][4] |

Experimental Protocols

While specific experimental reports for the determination of every property of HFE-347 are not publicly available, the methodologies for measuring these key characteristics are standardized. Below are detailed descriptions of general protocols applicable to volatile, non-aqueous liquids like HFE-347.

Determination of Boiling Point (Distillation Range)

The boiling point of a volatile liquid like HFE-347 is typically determined using a distillation method compliant with standards such as ASTM D1078.[8]

-

Principle: The method involves distilling a measured volume of the liquid under controlled conditions. The temperature of the vapor is monitored as the liquid boils and condenses. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A standard distillation flask (e.g., 100 mL), a condenser, a graduated receiving cylinder, a calibrated thermometer or thermocouple, and a controlled heating source (e.g., heating mantle).

-

Procedure:

-

A 100 mL sample is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

Cooling water is circulated through the condenser.

-

Heat is applied at a controlled rate. For liquids with a boiling point below 150°C, the rate should be such that the first drop of distillate is collected within 5 to 10 minutes.[8]

-

The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the Initial Boiling Point (IBP).

-

The temperature is recorded throughout the distillation process. The final boiling point is the maximum temperature observed during the test. For a pure substance like HFE-347, the boiling range should be very narrow.

-

All temperature readings are corrected to standard atmospheric pressure (760 mmHg).

-

Measurement of Density

The density of a liquid can be determined using several methods, including a hydrometer, a pycnometer, or a digital density meter. For a high-purity substance, a pycnometer offers high precision.

-

Principle: This method involves determining the mass of a precise volume of the liquid. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a high-precision analytical balance (±0.1 mg), and a constant-temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid (HFE-347), taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath set to the desired temperature (e.g., 25 °C) and allowed to equilibrate.

-

Once equilibrated, the liquid level is adjusted precisely to the pycnometer's calibration mark, and any excess is removed.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated using the formula: ρ = (m_liquid) / (V_pycnometer), where ρ is density, m is mass, and V is the calibrated volume of the pycnometer.

-

Determination of Vapor Pressure

The vapor pressure of fluorinated ethers can be measured using a static or dynamic method. The boiling point method is a type of dynamic measurement suitable for this compound.[9][10]

-

Principle: The boiling point of a liquid changes with the applied pressure. By measuring the boiling point at various reduced pressures, a vapor pressure curve can be constructed.

-

Apparatus: A vacuum-tight boiling flask, a pressure measurement device (manometer), a temperature sensor, a controlled heating mantle, and a vacuum pump.

-

Procedure:

-

The sample is placed in the boiling flask.

-

The system is evacuated to a specific, stable pressure, measured by the manometer.

-

The sample is heated slowly until it boils. The temperature at which boiling occurs is recorded. This temperature is the boiling point at the set pressure.

-

The procedure is repeated at several different pressures.

-

The resulting data (pressure vs. temperature) can be fitted to an equation, such as the Antoine equation, to allow for the calculation of vapor pressure at any temperature within the experimental range.

-

Visualizations

Logical Relationship of Properties

The following diagram illustrates the logical connection between the molecular structure of HFE-347 and its resulting macroscopic physicochemical and safety properties.

Caption: Logical flow from molecular structure to key properties.

General Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for a laboratory tasked with characterizing a volatile liquid like HFE-347.

Caption: Standard workflow for physicochemical analysis.

Conclusion

This compound (HFE-347) is a highly fluorinated ether with a well-defined set of physical and chemical properties that make it suitable for specialized industrial applications. Its high density, low viscosity, and tailored boiling point, combined with its excellent safety and environmental profile (non-flammable, zero ODP), position it as a replacement for older, less environmentally friendly solvents and fluids.[2] The standardized experimental protocols outlined provide a clear basis for the verification and quality control of these critical parameters.

References

- 1. stargetgas.com [stargetgas.com]

- 2. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]

- 3. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]

- 4. tmcindustries.com [tmcindustries.com]

- 5. CAS#:406-78-0 | this compound | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy this compound | 406-78-0 [smolecule.com]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. Vapor pressures of the fluorinated telomer alcohols--limitations of estimation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, also known as HFE-347pcf2, is a hydrofluoroether (HFE) with the chemical formula C₄H₃F₇O.[1] Its unique properties, including low toxicity, high thermal stability, and excellent solvent characteristics, have led to its use in various applications, such as a specialty solvent in chemical synthesis, a cleaning agent for electronics, and a component in refrigerant formulations.[2] In the context of drug development and research, its utility as a solvent for fluorinated compounds makes a thorough understanding of its spectroscopic signature essential for quality control and reaction monitoring. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and expected spectral data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₃F₇O |

| Molecular Weight | 200.05 g/mol |

| CAS Number | 406-78-0 |

| Boiling Point | 56 °C |

| Density | 1.49 g/mL |

| Appearance | Colorless liquid |

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predictions based on the analysis of its chemical structure (CF₃CH₂OCHF₂CF₂H) and data from analogous fluorinated ether compounds.

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~2950-3000 | C-H stretch |

| ~1350-1450 | C-H bend |

| ~1050-1250 | C-O-C stretch (strong, broad) |

| ~1100-1400 | C-F stretch (strong, multiple bands) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.3 - 4.7 | Quartet | ~8-10 | -OCH₂ CF₃ |

| ~6.0 - 6.4 | Triplet of Triplets | ~50-55 (¹JH-F), ~3-5 (³JH-F) | -CF₂CF₂H |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -74 | Triplet | ~8-10 | -OCH₂CF₃ |

| ~ -90 | Multiplet | -OCF₂ CF₂H | |

| ~ -138 | Doublet of Triplets | ~50-55 (¹JF-H), ~3-5 (³JF-H) | -OCF₂CF₂ H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~65-70 | Quartet | ~35-40 | -OCH₂ CF₃ |

| ~123 | Quartet | ~275-280 | -OCH₂CF₃ |

| ~115-120 | Triplet | ~250-260 | -OCF₂ CF₂H |

| ~108-112 | Triplet | ~250-260 | -OCF₂CF₂ H |

Mass Spectrometry (Electron Ionization)

| Predicted m/z | Proposed Fragment Ion |

| 200 | [M]⁺ (Molecular Ion) |

| 131 | [M - CF₃]⁺ |

| 101 | [CF₂CF₂H]⁺ |

| 83 | [CF₃CH₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a liquid sample like this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) if precise chemical shift referencing is required.

-

Instrument Setup:

-

¹H NMR: Tune the NMR spectrometer to the proton frequency. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹⁹F NMR: Tune the spectrometer to the fluorine frequency. ¹H decoupling may be applied to simplify the spectrum.

-

¹³C NMR: Tune the spectrometer to the carbon frequency. Use proton decoupling (e.g., broadband decoupling) to enhance signal-to-noise and simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Spectrum Acquisition: Acquire the Free Induction Decay (FID) for each nucleus.

-

Data Processing: Apply Fourier transformation to the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or the internal standard.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

References

A Comprehensive Technical Guide to 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (Desflurane)

CAS Number: 406-78-0

Alternate Names: Desflurane, Suprane, 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane

This technical guide provides an in-depth overview of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, a fluorinated ether better known in the medical and scientific community as the inhalation anesthetic Desflurane.[1] Developed in the 1980s and approved by the FDA in 1992, Desflurane is distinguished by its rapid onset and offset of action, a property attributed to its low solubility in blood.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, pharmacological actions, experimental protocols, and safety data.

Physicochemical Properties

Desflurane is a highly fluorinated methyl ethyl ether.[1] It is a colorless, volatile liquid with a slight ethereal odor.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₇O | [4][5] |

| Molecular Weight | 200.06 g/mol | [4][5] |

| Boiling Point | 56 °C | [4][5] |

| Melting Point | -91 °C to -94 °C | [6][7] |

| Density | 1.487 - 1.49 g/mL | [4][5][7] |

| Vapor Pressure | 233 mmHg @ 25 °C | [7] |

| Refractive Index | 1.27 - 1.276 | [4][5][6][7] |

| Blood-to-Gas Partition Coefficient | 0.42 | [1][8] |

| Oil-to-Gas Partition Coefficient | 18.7 |

Pharmacological Profile

Desflurane is a general anesthetic administered via inhalation for the induction and maintenance of anesthesia in adults and for maintenance in pediatric patients.[1][9][10] Its low solubility in blood and body tissues allows for rapid changes in anesthetic depth and a quick emergence from anesthesia.[11]

Pharmacodynamics

The primary mechanism of action for Desflurane, like other volatile anesthetics, involves its effects on ion channels in the central nervous system. It potentiates the activity of inhibitory neurotransmitter receptors and inhibits excitatory receptors.[8][12]

-

GABA-A Receptors: Desflurane acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[1][12][13] This leads to neuronal hyperpolarization and reduced excitability, resulting in sedation and anesthesia.[12][13]

-

Glycine Receptors: It is also an agonist of inhibitory glycine receptors.[1]

-

Excitatory Receptors: Desflurane acts as an antagonist at excitatory glutamate receptors, such as NMDA receptors, and as a negative allosteric modulator of nicotinic acetylcholine receptors.[1][12]

-

Potassium Channels: It interacts with two-pore domain potassium (K2P) channels, causing an efflux of potassium ions and further contributing to neuronal hyperpolarization.[12]

The following diagram illustrates the principal signaling pathways affected by Desflurane.

Pharmacokinetics

Desflurane exhibits a rapid uptake, distribution, and elimination profile.[11] Key pharmacokinetic parameters are summarized in Table 2.

| Parameter | Value | Reference |

| Metabolism | Minimally metabolized by CYP2E1 (0.02-0.2%) | [1][14][15] |

| Metabolite | Trifluoroacetic acid | [1][14][15] |

| Elimination Half-life | 8.16 ± 3.15 minutes | [1] |

| Elimination | Primarily exhaled unchanged | [1][13] |

| Volume of Distribution | 612 mL/kg | [1] |

| Minimum Alveolar Concentration (MAC) - 18-30 years | 7.25% | [1][8] |

| Minimum Alveolar Concentration (MAC) - 31-65 years | 6.0% | [1][8] |

The minimal metabolism of Desflurane contributes to its low potential for toxicity.[11] The metabolic pathway is depicted below.

Experimental Protocols

Synthesis of Desflurane

Several synthetic routes for Desflurane have been reported. One common method involves the fluorination of Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether).[16][17]

Protocol: Fluorination of Isoflurane to Desflurane

This protocol is a generalized representation based on published synthesis methods.[16][17]

Materials:

-

1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (Isoflurane)

-

Dry potassium fluoride

-

Diethylene glycol

-

High-pressure autoclave reactor

-

Distillation apparatus

-

Gas chromatograph (for analysis)

Procedure:

-

Charge the autoclave with diethylene glycol and dry potassium fluoride.

-

Add Isoflurane to the reactor.

-

Seal the autoclave and commence stirring.

-

Heat the reactor to 220-230°C and maintain the reaction for 10-12 hours.

-

After the reaction period, allow the autoclave to cool to room temperature overnight.

-

Further cool the reactor using a circulating refrigerated liquid.

-

Once the pressure has stabilized, open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Heat the mixture for distillation, collecting the fractions. The crude Desflurane product is collected.

-

Analyze the purity of the collected fraction using gas chromatography.

The following diagram outlines the general workflow for this synthesis.

Applications in Research and Development

Beyond its clinical use, this compound has applications in various research and industrial settings.

-

Specialty Solvent: Its unique properties make it an effective solvent in the synthesis of other fluorinated compounds, which are important in the pharmaceutical and agrochemical industries.[4][5]

-

Refrigerants: Due to its low toxicity and favorable thermal properties, it is used in the formulation of refrigerants.[4][5]

-

Cleaning Agent: In the electronics industry, it is utilized as a cleaning agent for sensitive components.[4][5]

-

Battery Technology: It is explored as a co-solvent and additive in battery electrolytes, particularly for lithium-ion and lithium-sulfur batteries, due to its high electrochemical stability, low viscosity, and wide electrochemical window.[18]

Safety and Handling

This compound is classified as a hazardous substance. The GHS classification indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[19][20]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid breathing mist, gas, or vapors.[2][19]

-

Storage: Store in a well-ventilated place with the container tightly closed.[2][19] Store locked up.[2][19]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[2][19]

-

Skin Contact: Take off contaminated clothing and wash with plenty of soap and water.[2][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][19]

-

Conclusion

This compound, or Desflurane, is a significant compound with a primary application as a rapid-acting inhalation anesthetic. Its favorable pharmacokinetic profile, characterized by minimal metabolism and low blood solubility, makes it a valuable tool in modern anesthesia. Furthermore, its unique physicochemical properties have led to its use and investigation in other scientific and industrial fields, including as a specialty solvent and in advanced battery technologies. Researchers and professionals working with this compound should be knowledgeable of its properties, synthesis, and safety precautions to ensure its effective and safe use.

References

- 1. Desflurane - Wikipedia [en.wikipedia.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 406-78-0 | CAS DataBase [chemicalbook.com]

- 7. CAS 406-78-0 | 2107-3-53H | MDL MFCD00236118 | 2,2,2-Trifluoroethyl 1,1,2,2-tetrafluoroethyl ether, high purity | SynQuest Laboratories [synquestlabs.com]

- 8. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Desflurane | C3H2F6O | CID 42113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Desflurane clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Desflurane? [synapse.patsnap.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ClinPGx [clinpgx.org]

- 15. Scholars@Duke publication: Metabolism and toxicity of the new anesthetic agents. [scholars.duke.edu]

- 16. Synthesis method of desflurane - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102617298A - Synthesis method of desflurane - Google Patents [patents.google.com]

- 18. Buy this compound | 406-78-0 [smolecule.com]

- 19. echemi.com [echemi.com]

- 20. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 164596 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (Desflurane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical protocols for 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, known by its non-proprietary name, desflurane. Desflurane is a highly fluorinated methyl ethyl ether used as a volatile anesthetic agent in surgical procedures.[1][2] Its rapid onset and offset of anesthesia are attributed to its low solubility in blood.[3][4] This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Chemical Identity

Desflurane is a racemic mixture of (R) and (S) enantiomers.[2] The systematic IUPAC name for this compound is 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane.

dot

Caption: 2D Molecular Structure of Desflurane.

Physicochemical Properties

The physicochemical properties of desflurane are critical for its anesthetic function and handling. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂F₆O | [5] |

| Molecular Weight | 168.04 g/mol | [5] |

| Boiling Point | 22.8 °C | [1][3] |

| Density | 1.465 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 669 - 681 mmHg (at 20 °C) | [1][6] |

| Blood/Gas Partition Coefficient | 0.42 - 0.57 | [4][6] |

| Oil/Gas Partition Coefficient | 19 | [6] |

| Water Solubility | Poor | [1] |

Experimental Protocols

Synthesis of Desflurane

Desflurane can be synthesized through several routes, with two prominent methods being the fluorination of isoflurane and synthesis from hexafluoropropene epoxide.

1. Synthesis from Isoflurane:

This method involves the substitution of a chlorine atom in isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) with a fluorine atom.

-

Reaction Scheme: CF₃CHClOCHF₂ + HF → CF₃CHFOCHF₂ + HCl

-

Detailed Protocol:

-

A mixture of isoflurane (154.0 g, 0.834 mol) and antimony pentachloride (2.0-5.0 g, 6.68-16.69 mmol) is placed in a reactor at room temperature.[7]

-

Anhydrous hydrogen fluoride (20.0-26.0 g, 1.0-1.3 mol) is added as a liquid at a controlled rate.[7]

-

The reaction temperature is maintained between 9 °C and 14 °C during the addition of hydrogen fluoride and for a post-addition period of approximately 6 to 7 hours.[7]

-

The reaction is then quenched by adding an excess of water.

-

The crude desflurane is purified by distillation.

-

A variation of this method utilizes potassium fluoride in diethylene glycol at high temperatures (220-230°C) for 10-12 hours.[8][9] The product is then isolated by distillation.[8]

dot

Caption: Workflow for the synthesis of Desflurane from Isoflurane.

2. Synthesis from Hexafluoropropene Epoxide:

This multi-step synthesis begins with the reaction of hexafluoropropene epoxide with methanol.

-

Detailed Protocol:

-

Hexafluoropropene epoxide is reacted with methanol to form methyl 2-methoxytetrafluoropropionate.[5][10]

-

The resulting ester is hydrolyzed with an aqueous base (e.g., potassium hydroxide) to yield 2-methoxytetrafluoropropionic acid.[5][10]

-

The acid is then decarboxylated by heating with a high-boiling point glycol to produce 1,2,2,2-tetrafluoroethyl methyl ether.[5][10]

-

The methyl ether is subsequently chlorinated to form 1,2,2,2-tetrafluoroethyl dichloromethyl ether.[10]

-

Finally, a fluorine-chlorine exchange reaction is carried out using a fluorinating agent like hydrogen fluoride in the presence of a catalyst (e.g., antimony pentachloride) to yield desflurane.[10]

-

Analytical Methods

1. Gas Chromatography (GC):

Gas chromatography is a standard method for assessing the purity of desflurane and quantifying its concentration.

-

USP Protocol:

-

Column: 2.4-mm × 3.7-m stainless steel column coated with polytef and packed with 10% phase G31 and 15% phase G18 on 80- to 100-mesh support S1A.[11]

-

Carrier Gas: Helium at a flow rate of approximately 24 mL/min.[11]

-

Detector: Flame-Ionization Detector (FID).[11]

-

Temperature Program:

-

Initial temperature: 80 °C for 2.5 minutes.

-

Ramp 1: Increase to 88 °C at a rate of 2 °C/min.

-

Hold at 88 °C for 3 minutes.

-

Ramp 2: Increase to 175 °C at a rate of 70 °C/min.

-

Hold at 175 °C for 4 minutes.[11]

-

-

Injection Volume: Approximately 1 µL.[11]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of desflurane.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.42 (t, 1H, -CHF₂)

-

δ 5.90 (d, 1H, -CHF-)[8]

-

-

¹⁹F NMR (367.5 MHz, CDCl₃):

-

δ -85.10 (s, 3F, -CF₃)

-

δ -85.76 (d, 1F, -CHF₂, J = 157.65 Hz)

-

δ -87.20 (d, 1F, -CHF₂, J = 157.65 Hz)

-

δ -146.91 (s, 1F, -CHF-)[8]

-

3. Mass Spectrometry (MS):

Mass spectrometry is used for the identification and quantification of desflurane. While detailed fragmentation patterns are not extensively published in the readily available literature, the technique is routinely used in clinical and research settings for monitoring anesthetic gas concentrations.[12][13][14] The molecular ion peak would be expected at m/z 168.

Biological Interactions and Signaling Pathways

Desflurane, like other volatile anesthetics, is believed to exert its effects through interactions with various ion channels in the central nervous system. A key target is the GABA-A receptor.

dotdot digraph "GABA_A_Signaling" { node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];

Desflurane [label="Desflurane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A [label="GABA-A Receptor", fillcolor="#FBBC05"]; Chloride_Influx [label="Increased Cl⁻ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Hyperpolarization [label="Neuronal Hyperpolarization", shape=ellipse, fillcolor="#F1F3F4"]; Reduced_Excitability [label="Reduced Neuronal Excitability", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Desflurane -> GABA_A [label="Potentiates"]; GABA_A -> Chloride_Influx; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; }

References

- 1. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Desflurane - Wikipedia [en.wikipedia.org]

- 3. Physical properties and Pharmacology of Desflurane_Chemicalbook [chemicalbook.com]

- 4. [Solubility of desflurane (I-653), sevoflurane, isoflurane, and halothane in human blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desflurane synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US6800786B1 - Preparation of desflurane - Google Patents [patents.google.com]

- 8. Synthesis method of desflurane - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102617298A - Synthesis method of desflurane - Google Patents [patents.google.com]

- 10. US5205914A - Synthesis of desflurane - Google Patents [patents.google.com]

- 11. uspbpep.com [uspbpep.com]

- 12. researchgate.net [researchgate.net]

- 13. Desflurane and the unmodified mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erroneous mass spectrometer readings caused by desflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

An In-depth Technical Guide on the Synthesis and Purification of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and purification of this compound (CAS No. 406-78-0). This fluorinated ether is a compound of interest for various applications, including its use as a specialty solvent and a reagent in the synthesis of fluorinated compounds.[1] This document outlines a key synthetic route, experimental protocols, and purification methods, supported by a compilation of its physicochemical properties.

Compound Properties

This compound is a colorless liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H3F7O | [1][3] |

| Molecular Weight | 200.06 g/mol | [1] |

| CAS Number | 406-78-0 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 56 °C | [1] |

| Melting Point | -91 °C | [2] |

| Density | 1.49 g/mL | [1] |

| Refractive Index | n20/D 1.27 | [1] |

| Purity (GC) | ≥ 99% | [1] |

| Solubility | Almost insoluble in water. | [4] |

Synthesis Pathway

A documented method for the synthesis of this compound involves the reaction of fluoral-2,2,2-trifluoroethyl-semiacetal with N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine.[5]

Caption: Synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the synthesis method described in U.S. Patent 3,981,927.[5]

Materials:

-

Fluoral-2,2,2-trifluoroethyl-semiacetal: 297 g (1.5 moles)

-

N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine: 341 g (1.8 moles)

-

Anhydrous di-n-butyl ether: 400 ml

-

Water

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

A solution of 341 g (1.8 moles) of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine in 400 ml of anhydrous di-n-butyl ether is prepared in a suitable reaction vessel.

-

297 g (1.5 moles) of fluoral-2,2,2-trifluoroethyl-semiacetal are added dropwise to the solution over a period of 3 hours.

-

The reaction mixture is allowed to stand overnight at room temperature.

-

The reaction product is then washed with water and subsequently with a sodium bicarbonate solution to neutralize any acidic byproducts.

-

The organic phase is separated and dried using magnesium sulfate (MgSO₄) and phosphorus pentoxide (P₂O₅).

-

The final product is purified by distillation.

-

This process yields 233 g (78%) of 1,1,2,2-tetrafluoroethyl-2',2',2'-trifluoroethyl ether.[5]

Purification Workflow

The purification of the crude product is crucial to obtain the desired high-purity ether. The process involves a series of extraction and drying steps followed by distillation.

Caption: Post-synthesis purification workflow.

Conclusion

This guide provides essential information for the synthesis and purification of this compound. The described protocol offers a viable route to obtain this compound with a good yield. The provided data on its physical and chemical properties will be valuable for researchers and professionals in the fields of chemistry and drug development. Further research into alternative and more efficient synthetic pathways could be a subject for future investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 406-78-0 [chemicalbook.com]

- 3. CAS 406-78-0 | 2107-3-53 | MDL MFCD00236118 | 2,2,2-Trifluoroethyl 1,1,2,2-tetrafluoroethyl ether | SynQuest Laboratories [synquestlabs.com]

- 4. 406-78-0 this compound|Lithium battery additives|Products [codchem.com]

- 5. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, also known by its chemical synonym HFE-347, is a hydrofluoroether (HFE) that has garnered significant interest across various scientific and industrial sectors. Its unique physicochemical properties, including low toxicity, high thermal stability, and distinct solvent characteristics, make it a compelling compound for applications ranging from precision cleaning in the electronics industry to its use as a co-solvent in battery electrolytes and a reagent in fluorinated compound synthesis.[1]

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Understanding its solubility profile is critical for its effective application in research, development, and manufacturing processes. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound is characterized by its fluorinated nature, which dictates its interactions with other solvents. Generally, it exhibits limited miscibility with conventional non-fluorinated organic solvents and is practically insoluble in water.[2] Conversely, it shows a higher affinity for other fluorinated compounds. One safety data sheet explicitly notes its solubility in acetone and ether.[2] It is also described as being miscible with many polar organic solvents.[1]

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents at standard conditions (approximately 20-25°C and 1 atm).

| Solvent | Chemical Class | Solubility/Miscibility | Notes |

| Water | Protic | Insoluble | A safety data sheet specifies insolubility.[2] |

| Acetone | Ketone | Soluble | A safety data sheet specifies solubility.[2] |

| Diethyl Ether | Ether | Soluble | A safety data sheet specifies solubility.[2] |

| Methanol | Alcohol | Miscible | Hydrofluoroethers like HFE-7100 and HFE-7500 show miscibility with methanol.[3] |

| Ethanol | Alcohol | Miscible | General information suggests miscibility with polar organic solvents.[1] |

| Isopropanol | Alcohol | Miscible | General information suggests miscibility with polar organic solvents.[1] |

| Hexane | Alkane | Partially Miscible/Immiscible | Similar hydrofluoroethers show immiscibility with less polar solvents.[3] |

| Toluene | Aromatic Hydrocarbon | Partially Miscible/Immiscible | Similar hydrofluoroethers show immiscibility with less polar solvents.[3] |

| Ethyl Acetate | Ester | Miscible | General information suggests miscibility with polar organic solvents.[1] |

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following protocol outlines a standard method for determining the miscibility of this compound with various organic solvents. This method is adapted from general procedures for determining liquid-liquid miscibility.

3.1 Materials and Equipment

-

This compound (≥99.5% purity)

-

Organic solvents of interest (analytical grade)

-

Calibrated pipettes or burettes

-

Glass vials or test tubes with secure caps

-

Vortex mixer

-

Temperature-controlled water bath or shaker

-

Analytical balance

-

Fume hood

3.2 Procedure

-

Preparation of Solvent Mixtures:

-

In a series of labeled, sealable glass vials, prepare mixtures of this compound and the test solvent at various volume/volume (v/v) or weight/weight (w/w) ratios. A typical range of compositions to test would be 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% of the fluorinated ether.

-

Ensure all measurements are performed accurately using calibrated equipment.

-

-

Mixing and Equilibration:

-

Securely cap the vials and vigorously mix the contents using a vortex mixer for 1-2 minutes to ensure thorough initial mixing.

-

Place the vials in a temperature-controlled water bath or shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a predetermined period, typically 24 hours, to ensure that the system reaches thermodynamic equilibrium. Gentle agitation during this period can be beneficial.

-

-

Observation and Classification:

-

After the equilibration period, carefully remove the vials and visually inspect them against a well-lit background.

-

Miscible: The mixture appears as a single, clear, and homogenous liquid phase with no visible interface, cloudiness, or separated droplets.

-

Immiscible: Two distinct liquid layers are observed. The relative positions of the layers will depend on the densities of the two liquids.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or there may be a noticeable change in the volume of the two phases compared to their initial volumes, indicating some degree of mutual solubility.

-

-

Data Recording:

-

Record the observations for each composition at the specified temperature.

-

For immiscible systems, the composition of each phase can be determined by carefully separating the layers and analyzing their composition using techniques such as gas chromatography (GC) or refractive index measurements.

-

3.3 Safety Precautions

-

All handling of this compound and organic solvents should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[4]

-

Due to the volatility of the fluorinated ether and many organic solvents, ensure that vials are properly sealed to prevent evaporation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound with an organic solvent.

References

In-Depth Technical Guide: Thermal and Chemical Stability of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, also known by its chemical formula C₄H₃F₇O and CAS number 406-78-0, is a highly fluorinated ether that has garnered significant attention across various scientific and industrial sectors.[1][2] Its unique combination of properties, including high thermal and chemical stability, low toxicity, and excellent solvent characteristics, makes it a valuable compound in pharmaceuticals, agrochemicals, and electronics.[2] This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, presenting available quantitative data, detailed experimental methodologies for stability assessment, and visual representations of key concepts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for its stability and performance in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃F₇O | [1][2] |

| Molecular Weight | 200.06 g/mol | [2] |

| CAS Number | 406-78-0 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 56 °C | [2] |

| Melting Point | -91 °C | [3] |

| Density | 1.49 g/mL (at 20°C) | [2] |

| Refractive Index | n20/D 1.27 | [2] |

Thermal Stability

General Assessment of Thermal Stability

The compound is stable at its boiling point and under typical storage and application conditions.[2] For many fluorinated ethers, thermal decomposition is often initiated by the cleavage of C-O or C-C bonds, as the C-F bond is significantly stronger. The presence of multiple fluorine atoms enhances the overall stability of the molecule.

Recommended Experimental Protocol for Thermal Stability Assessment

To quantitatively determine the thermal stability of this compound, the following experimental protocols are recommended:

3.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of decomposition temperature and the mass loss profile as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a known mass (typically 5-10 mg) of the sample in an inert crucible (e.g., platinum or alumina).

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

The onset decomposition temperature is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.

-

3.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Seal a small, known mass (typically 2-5 mg) of the sample in a hermetic aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Exothermic peaks may indicate decomposition. The onset temperature of such a peak can be considered the decomposition temperature.

-

Chemical Stability

This compound is characterized by its high chemical inertness, making it a suitable solvent and medium for a variety of chemical reactions.[2] This stability is a direct consequence of the strong C-F bonds and the shielding effect of the fluorine atoms, which protect the ether linkage from chemical attack.

Stability towards Acids and Bases

Oxidative Stability

Fluorinated ethers are generally more resistant to oxidation than their non-fluorinated counterparts. The C-H bonds present in this compound are the most likely sites for oxidative attack, for instance by hydroxyl radicals. However, studies on similar polyfluoroalkyl ether acids suggest that compounds with an -O-CFH- moiety can be oxidized, although they are more resistant than non-fluorinated compounds.[4] Perfluoroalkyl ether acids are generally resistant to hydroxyl radical attack.[4]

Recommended Experimental Protocol for Chemical Stability Assessment

To quantitatively assess the chemical stability of this compound, the following experimental protocols are recommended:

4.3.1. Hydrolytic Stability Test

-

Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.

-

Apparatus: Sealed glass ampoules or a high-pressure liquid chromatography (HPLC) system with a suitable detector.

-

Procedure:

-

Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

Add a known concentration of this compound to each buffered solution in sealed ampoules.

-

Incubate the ampoules at a constant temperature (e.g., 50 °C) for a specified period.

-

At regular intervals, withdraw samples and analyze the concentration of the parent compound and any potential degradation products using HPLC or gas chromatography (GC).

-

Calculate the hydrolysis rate constant for each pH condition.

-

4.3.2. Chemical Compatibility with Various Materials

-

Objective: To assess the compatibility of the ether with common laboratory and industrial materials (metals, polymers, elastomers).

-

Apparatus: Sealed containers (e.g., glass vials with PTFE-lined caps), analytical balance, and equipment for material characterization (e.g., tensile tester, microscope).

-

Procedure:

-

Cut coupons of the materials to be tested (e.g., stainless steel, aluminum, PTFE, Viton®).

-

Clean, dry, and weigh the coupons.

-

Immerse the coupons in this compound in sealed containers.

-

Store the containers at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 7 days).

-

After the exposure period, remove the coupons, clean, dry, and reweigh them to determine any mass change.

-

Visually inspect the coupons for any signs of corrosion, swelling, or degradation.

-

For polymers and elastomers, measure changes in physical properties such as tensile strength and elongation.

-

Summary of Stability Data

While specific, publicly available quantitative data from standardized tests are limited, the collective evidence strongly supports the high thermal and chemical stability of this compound. A summary of the stability characteristics is provided in Table 2.

Table 2: Summary of Thermal and Chemical Stability

| Stability Aspect | Observation | Implication for Use |

| Thermal Stability | Generally described as high; stable at its boiling point. | Suitable for applications involving elevated temperatures. |

| Acid/Base Stability | Resistant to cleavage by strong acids and bases due to its fluorinated structure. | Can be used as a solvent or medium in a wide range of chemical reactions. |

| Oxidative Stability | More resistant to oxidation than non-fluorinated ethers. | Offers good performance in environments where oxidative degradation is a concern. |

| Material Compatibility | Generally non-corrosive to common metals and compatible with a range of polymers. | Versatile for use in various apparatus and systems without causing material degradation. |

Conclusion

This compound is a robust and stable molecule, making it an excellent choice for applications that demand high performance under challenging thermal and chemical conditions. The information and recommended protocols in this guide provide a framework for researchers, scientists, and drug development professionals to further evaluate and utilize this versatile fluorinated ether in their work. Further quantitative studies employing standardized methodologies will be beneficial to expand the detailed technical understanding of this compound's stability limits.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 406-78-0 [chemicalbook.com]

- 4. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking High-Voltage Battery Performance: The Electrochemical Window of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

An In-depth Technical Guide for Researchers and Scientists in Drug Development and Battery Technology

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, a partially fluorinated ether commonly referred to as TTE or TFTFE, is emerging as a critical component in the development of next-generation high-voltage lithium-ion and lithium-sulfur batteries. Its unique physicochemical properties, particularly its high electrochemical stability, make it an attractive co-solvent or additive in electrolyte formulations designed to push the boundaries of energy storage. This technical guide provides a comprehensive overview of the electrochemical window of TTE, detailing its known performance, the experimental protocols for its characterization, and the underlying principles that govern its stability. This information is crucial for researchers and drug development professionals exploring novel energy sources for medical devices and other advanced applications.

Physicochemical Properties of this compound

Understanding the fundamental physical and chemical characteristics of TTE is essential for its effective integration into electrolyte systems.[1][2][3][4][5] These properties influence everything from ionic conductivity to safety.

| Property | Value |

| Molecular Formula | C₄H₃F₇O |

| Molecular Weight | 200.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 56 °C |

| Density | Approximately 1.49 g/mL |

| Solubility | Miscible with many polar organic solvents, including common battery electrolyte carbonates. |

The Electrochemical Window: A Critical Parameter

The electrochemical window of an electrolyte is the potential range within which it remains stable, without being oxidized or reduced.[6] A wide electrochemical window is paramount for high-voltage batteries, as it allows for the use of high-energy cathode and anode materials without parasitic reactions that degrade performance and lifespan. Fluorinated ethers like TTE are known to possess high oxidative stability due to the strong electron-withdrawing nature of the fluorine atoms.

Quantitative Data on the Electrochemical Window

While comprehensive data on the full electrochemical window of pure TTE is not extensively documented in publicly available literature, studies on TTE-containing electrolytes provide valuable insights into its exceptional anodic stability. The cathodic stability is a critical area for ongoing research.

| Parameter | Value | Electrolyte Composition | Working Electrode | Reference/Counter Electrode | Source |

| Anodic (Oxidative) Stability Limit | up to 5.5 V | 1 M LiPF₆ in a mixture including TTE | Not specified | Li/Li⁺ | [7] |

| Cathodic (Reductive) Stability Limit | Not explicitly reported | - | - | - | - |

Note: The performance of related fluorinated ethers, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE), has shown oxidative stability up to 6.2 V vs. Li⁺/Li, suggesting the high potential of this class of compounds.[8]

Experimental Protocol: Determining the Electrochemical Window via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard electrochemical technique used to determine the operational window of an electrolyte.[9][10][11] It involves sweeping the potential of a working electrode in an electrolyte and measuring the resulting current. The onset of a sharp increase in current indicates the oxidation or reduction of the electrolyte.

Materials and Equipment

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type)

-

Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) for oxidative stability; Copper (Cu) or Stainless Steel (SS) for reductive stability

-

Reference Electrode (RE): Lithium metal (Li)

-

Counter Electrode (CE): Lithium metal (Li)

-

Electrolyte solution containing this compound and a lithium salt (e.g., 1 M LiPF₆)

-

Glovebox with an inert atmosphere (e.g., Argon)

Procedure

-

Electrolyte Preparation : Inside an argon-filled glovebox, prepare the electrolyte solution by dissolving the lithium salt in the TTE-based solvent system to the desired concentration.

-

Cell Assembly :

-

Polish the working electrode to a mirror finish and clean it thoroughly.

-

Assemble the three-electrode cell within the glovebox. The working electrode, separator soaked in the electrolyte, and the lithium reference and counter electrodes should be arranged in a standard configuration.

-

-

Cyclic Voltammetry Measurement :

-

Connect the assembled cell to the potentiostat.

-

For Oxidative Stability : Set the potential to sweep from the open-circuit potential (OCP) to a high positive potential (e.g., 6.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 10 mV/s).

-

For Reductive Stability : Set the potential to sweep from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate.

-

Run at least one full cycle.

-

-

Data Analysis :

-

Plot the resulting current density versus the applied potential.

-

The anodic stability limit is identified as the potential at which a significant and sustained increase in the anodic (oxidation) current is observed.

-

The cathodic stability limit is identified as the potential at which a significant and sustained increase in the cathodic (reduction) current is observed.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window of a TTE-based electrolyte.

Caption: Experimental workflow for electrochemical window determination.

Conclusion

This compound demonstrates significant promise as a key component in high-voltage electrolytes, primarily due to its excellent oxidative stability. While further research is needed to fully characterize its cathodic stability and overall electrochemical window in various formulations, the available data strongly supports its application in next-generation energy storage systems. The standardized experimental protocol outlined in this guide provides a robust framework for researchers to systematically evaluate TTE and other novel electrolyte components, paving the way for advancements in battery technology and its diverse applications.

References

- 1. 406-78-0 this compound|Lithium battery additives|Products [codchem.com]

- 2. CAS#:406-78-0 | this compound | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 406-78-0 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Phase Morphology Dependence of Ionic Conductivity and Oxidative Stability in Fluorinated Ether Solid-State Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.org [static.igem.org]

- 10. ossila.com [ossila.com]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrochemical Behavior of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347mcc3) in the Presence of Lithium Metal

Abstract: 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, also known as HFE-347mcc3 or TFTFE, is a fluorinated ether of significant interest, not for its classical chemical reactivity with lithium metal, but for its pivotal role in advancing lithium metal battery (LMB) technology. This technical guide consolidates current knowledge on the electrochemical behavior and stability of TFTFE in contact with lithium metal, focusing on its application as an electrolyte component. We will explore its function as a weakly-coordinating solvent and diluent, its contribution to the formation of a stable solid electrolyte interphase (SEI), and its impact on overall battery performance and safety. While direct, bulk chemical reaction with lithium metal is largely suppressed due to the compound's high stability, its interfacial reactivity is key to enabling next-generation energy storage solutions.

Introduction: The Role of Fluorinated Ethers in Lithium Metal Batteries

Lithium metal represents the ultimate anode material for high-energy-density batteries. However, its practical application is hindered by high reactivity with conventional electrolytes, leading to dendritic growth, low Coulombic efficiency, and safety hazards. The development of advanced electrolytes is paramount to overcoming these challenges.

Fluorinated ethers, such as this compound (TFTFE), have emerged as a critical class of solvents and additives.[1] Unlike traditional ether or carbonate solvents, which are readily reduced by lithium metal, highly fluorinated ethers exhibit superior electrochemical stability.[2] Their primary role is not to solvate the lithium salt aggressively but to modify the electrolyte's properties and control the chemistry at the lithium metal interface.[3] TFTFE, in particular, is utilized as a co-solvent, diluent in localized high-concentration electrolytes (LHCE), and a functional additive to enhance the stability and safety of lithium metal batteries.[1][4]

Physicochemical Properties of HFE-347mcc3 (TFTFE)

The utility of TFTFE in battery electrolytes stems from its unique combination of physical and chemical properties. Its high degree of fluorination results in a low dielectric constant and weak solvating ability for lithium ions, which is crucial for its function in LHCE systems.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 406-78-0 | [5][6] |

| Molecular Formula | C₄H₃F₇O | [5][6] |

| Molecular Weight | 200.05 g/mol | [6] |

| Boiling Point | 56.7 °C at 760 mmHg | [7] |

| Density | 1.479 g/mL | [7] |

| Refractive Index | 1.276 | [7] |

| Dielectric Constant | ~6.7 | [1] |

| Key Features | Low viscosity, low freezing point (-94 °C), high electrochemical stability, flame-retardant properties | [1] |

Electrochemical Behavior and Interfacial Reactivity with Lithium Metal

Contrary to a classical organic reaction involving stoichiometric conversion, the "reactivity" of TFTFE with lithium metal is an electrochemical and interfacial phenomenon. It does not typically undergo bulk reductive cleavage. Instead, its primary interaction is the formation of a stable passivation layer on the lithium anode surface, known as the Solid Electrolyte Interphase (SEI).

Role in Solid Electrolyte Interphase (SEI) Formation

The SEI is the most critical component for the stable operation of lithium metal anodes. An ideal SEI should be electronically insulating but ionically conducting, preventing further electrolyte decomposition while allowing Li⁺ transport. When used as a co-solvent or diluent, TFTFE participates in the reductive decomposition at the anode surface during the initial charging cycles to form a highly fluorinated and robust SEI.

This fluorinated interphase is believed to be rich in inorganic species like lithium fluoride (LiF), which is a key component of a stable SEI. This LiF-rich layer effectively suppresses the growth of lithium dendrites and minimizes parasitic reactions between the lithium metal and the electrolyte.[1]

Caption: Logical workflow of TFTFE's role in forming a stable, highly fluorinated SEI on the lithium metal anode.

Application in Localized High-Concentration Electrolytes (LHCE)

The low solvating power of TFTFE is strategically exploited in LHCE formulations. In this design, a high concentration of lithium salt is dissolved in a primary, good-solvating solvent (e.g., an ether or carbonate). This solvate complex is then diluted with a weakly-coordinating solvent like TFTFE.

The TFTFE diluent reduces the overall viscosity and improves ionic conductivity without breaking the stable salt-solvent coordination structure.[1] This approach maintains the benefits of high-concentration electrolytes (enhanced stability) while overcoming their drawbacks (high viscosity, poor wetting).

Caption: Relationship diagram illustrating the concept of Localized High-Concentration Electrolytes (LHCE) using TFTFE as a diluent.

Experimental Protocols: Electrochemical Stability Window

A common method to assess the stability of an electrolyte component like TFTFE in the presence of lithium is Linear Sweep Voltammetry (LSV). This protocol provides the electrochemical stability window (ESW) of the electrolyte.

Objective: To determine the oxidative stability limit of an electrolyte containing TFTFE.

Experimental Setup:

-

Cell: A three-electrode cell or a two-electrode coin cell (e.g., CR2032).

-

Working Electrode: An inert electrode, such as platinum (Pt), glassy carbon, or aluminum (Al).

-

Counter and Reference Electrodes: Lithium metal foil.

-

Electrolyte: The electrolyte formulation to be tested, e.g., 1 M LiFSI in a mixture of DME and TFTFE.

-

Instrument: Potentiostat/Galvanostat.

Methodology:

-

Cell Assembly: The cell is assembled in an argon-filled glovebox to prevent moisture and air contamination.

-

Resting Period: The assembled cell is allowed to rest for several hours to ensure thermal equilibrium and proper wetting of the electrodes.

-

LSV Scan: A potential is applied to the working electrode and swept from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 1.0 mV/s).

-

Data Analysis: The resulting current is plotted against the applied potential. The oxidative stability limit is defined as the voltage at which a sharp increase in current is observed, indicating the onset of electrolyte decomposition. Electrolytes containing TFTFE typically show significantly higher oxidative stability compared to non-fluorinated ether-based electrolytes.

Summary and Outlook

The interaction of this compound with lithium metal is a prime example of controlled interfacial electrochemistry rather than classical chemical reactivity. Its high stability prevents destructive, bulk reactions, while its participation in the formation of a robust, LiF-rich SEI is critical for passivating the highly reactive lithium metal anode. The use of TFTFE as a diluent in localized high-concentration electrolytes has proven to be an effective strategy for creating safe, high-performance electrolytes for next-generation lithium metal batteries.[1] Future research will likely focus on optimizing electrolyte formulations containing TFTFE and other advanced fluorinated compounds to further enhance the cycle life and safety of high-energy-density batteries.

References

Quantum Chemical Insights into 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether (TFETFE) Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations that illuminate the behavior of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) as a promising electrolyte solvent for next-generation lithium-ion batteries. By leveraging computational chemistry, we can predict and understand the molecular-level interactions that govern electrolyte performance, accelerating the development of safer and more efficient energy storage solutions.

Introduction to TFETFE and Fluoroether Electrolytes

This compound (TFETFE), a highly fluorinated ether, has garnered significant interest as an electrolyte solvent due to its unique properties.[1][2][3] Its high thermal stability, low toxicity, and excellent solvent characteristics make it a candidate for various applications, including as a cleaning agent and refrigerant.[4] In the context of lithium-ion batteries, fluoroethers like TFETFE are explored for their potential to enhance safety and performance, particularly in high-voltage systems.[5][6] The presence of fluorine atoms is known to influence the electrochemical stability and ion solvation behavior of the electrolyte.[7]

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to investigate the electronic structure and reactivity of electrolyte components at the atomic level. These methods allow for the prediction of key parameters such as lithium-ion binding energies, oxidation and reduction potentials, and the nature of the solid-electrolyte interphase (SEI), offering insights that are often difficult to obtain through experimental means alone.[8][9]

Physicochemical Properties of TFETFE

A summary of the key physicochemical properties of TFETFE is presented in Table 1. This data provides a baseline for understanding its behavior as a solvent.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₇O | [3][4] |

| Molecular Weight | 200.06 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.49 g/mL (lit.) | [4] |

| Boiling Point | 56 °C (lit.) | [4] |

| Melting Point | -91 °C (lit.) | [10] |

| Refractive Index | n20/D 1.27 (lit.) | [4] |

Quantum Chemical Calculation Workflow for Electrolyte Properties

The following diagram illustrates a typical workflow for the quantum chemical calculation of electrolyte properties. This process begins with the definition of the molecular structures and proceeds through geometry optimization and the calculation of various electronic and energetic properties.

Caption: Workflow for quantum chemical calculations of electrolyte properties.

Molecular Structure and Li+ Interaction

The interaction between the TFETFE solvent molecule and a lithium ion (Li+) is a critical factor in determining the electrolyte's properties, such as ionic conductivity and the formation of the SEI. Quantum chemical calculations can elucidate the preferred coordination sites and binding energies of Li+ with the ether oxygen and fluorine atoms of TFETFE.

Caption: Interaction of Li+ with the TFETFE molecule.

Key Computational Data from Fluoroether Studies

While specific quantum chemical data for TFETFE is not extensively published, studies on similar fluoroether molecules provide valuable insights. Table 2 summarizes typical data obtained from DFT and molecular dynamics (MD) simulations of fluoroether-based electrolytes. These findings suggest that the degree and position of fluorination significantly impact electrolyte properties.[7] Higher fluorination levels generally enhance oxidative stability but can decrease ionic conductivity.[7]

| Calculated Property | Typical Findings for Fluoroethers | Computational Method |

| Li+ Solvation Structure | Li+ primarily coordinates with ether oxygen atoms. The coordination number is influenced by the fluorine content and the presence of anions. Anion-rich solvation structures can form, especially at higher salt concentrations.[10][11] | DFT, MD |

| Li+ Binding Energy | The binding energy of Li+ to the ether is a key indicator of desolvation energy, which affects ion mobility. Fluorination can modulate this binding energy. | DFT |

| HOMO/LUMO Energy Levels | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to estimate the electrochemical stability window. Higher HOMO energy correlates with lower oxidative stability, while lower LUMO energy indicates susceptibility to reduction. | DFT |

| Ionic Conductivity | MD simulations can predict ionic conductivity. This property is a trade-off between high self-diffusivity in shorter fluoroether chains and the stability of solvation shells in longer chains.[12] | MD |

| Electrochemical Stability | DFT calculations can predict oxidation and reduction potentials. Fluorination generally increases oxidative stability.[13] | DFT |

Experimental Protocols for Computational Chemistry

The successful application of quantum chemical calculations relies on well-defined computational methodologies. Below are the typical experimental protocols employed in the study of fluoroether electrolytes.

6.1. Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, VASP, or similar quantum chemistry packages.

-

Functionals: Hybrid functionals such as B3LYP or PBE0 are commonly used for a balance of accuracy and computational cost. Range-separated functionals may be employed for more accurate prediction of excited states and charge transfer.

-